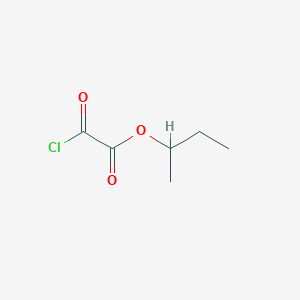
Butan-2-yl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl chloro(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butan-2-yl group attached to a chloro(oxo)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl chloro(oxo)acetate typically involves the esterification of butan-2-ol with chloroacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Butan-2-ol+Chloroacetic acid→Butan-2-yl chloro(oxo)acetate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Butan-2-yl chloro(oxo)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butan-2-ol and chloroacetic acid.
Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Butan-2-ol and chloroacetic acid.
Oxidation: Ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl chloro(oxo)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butan-2-yl chloro(oxo)acetate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl chloro(oxo)acetate: Similar ester with an ethyl group instead of butan-2-yl.
Methyl chloro(oxo)acetate: Similar ester with a methyl group.
Propyl chloro(oxo)acetate: Similar ester with a propyl group.
Comparison: Butan-2-yl chloro(oxo)acetate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and physical properties compared to other similar esters. The steric and electronic effects of the butan-2-yl group can lead to differences in reaction rates and product distributions.
Eigenschaften
IUPAC Name |
butan-2-yl 2-chloro-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(2)10-6(9)5(7)8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZZDYAPIRCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788272 |
Source


|
| Record name | Butan-2-yl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-93-7 |
Source


|
| Record name | Butan-2-yl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
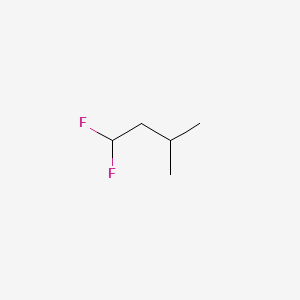
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
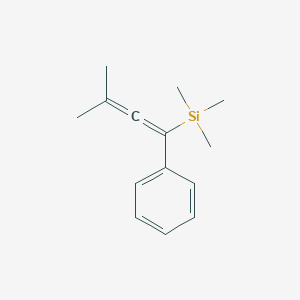

![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
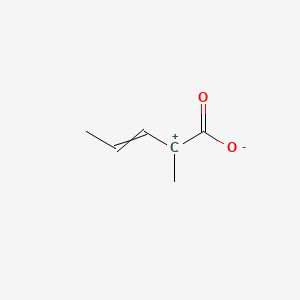
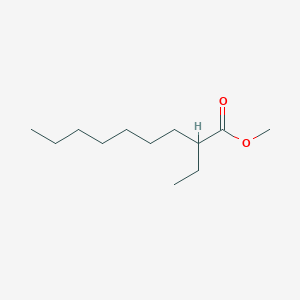
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)

